Cas no 880872-48-0 (4-bromo-2-(4-bromophenoxy)-Phenol)

4-bromo-2-(4-bromophenoxy)-Phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-bromo-2-(4-bromophenoxy)-
- 880872-48-0
- 1087545-27-4
- 4-bromo-2-(4-bromophenoxy)-Phenol
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- Inchi: InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H
- InChI Key: GADOGJSKUPYKLP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 343.88706Da
- Monoisotopic Mass: 341.88910Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 4.5
4-bromo-2-(4-bromophenoxy)-Phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B123900-25mg |
4-bromo-2-(4-bromophenoxy)-Phenol |
880872-48-0 | 25mg |
$ 333.00 | 2023-04-19 | ||
TRC | B123900-10mg |
4-bromo-2-(4-bromophenoxy)-Phenol |
880872-48-0 | 10mg |
$ 155.00 | 2023-04-19 | ||
TRC | B123900-50mg |
4-bromo-2-(4-bromophenoxy)-Phenol |
880872-48-0 | 50mg |
$ 626.00 | 2023-04-19 |
4-bromo-2-(4-bromophenoxy)-Phenol Related Literature
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1. Book reviews
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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4. Back matter
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 4-bromo-2-(4-bromophenoxy)-Phenol
4-Bromo-2-(4-Bromophenoxy)-Phenol: A Comprehensive Overview
The compound 4-Bromo-2-(4-Bromophenoxy)-Phenol (CAS No: 880872-48-0) is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in advanced chemical synthesis and its role in the development of novel materials. The molecule consists of a phenol group substituted with bromine atoms and a phenoxy group, which imparts it with distinctive chemical properties.
Recent studies have highlighted the importance of 4-Bromo-2-(4-Bromophenoxy)-Phenol in the synthesis of advanced polymers and organic materials. Its ability to undergo various substitution reactions makes it a valuable intermediate in the production of high-performance materials. Researchers have explored its role in creating self-healing polymers, where the bromine substituents play a critical role in enabling dynamic covalent bonds. This innovation has significant implications for industries ranging from electronics to aerospace.
The synthesis of 4-Bromo-2-(4-Bromophenoxy)-Phenol involves a multi-step process that typically begins with the bromination of phenol derivatives. The introduction of the phenoxy group is achieved through nucleophilic aromatic substitution, followed by precise control over the bromination sites to ensure the desired regioselectivity. This meticulous synthesis process underscores the compound's value as a highly specific building block in organic chemistry.
One of the most promising applications of 4-Bromo-2-(4-Bromophenoxy)-Phenol lies in its use as a precursor for bioactive molecules. Recent research has demonstrated its potential in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The compound's ability to modulate cellular signaling pathways makes it an attractive candidate for further exploration in medicinal chemistry.
In addition to its chemical applications, 4-Bromo-2-(4-Bromophenoxy)-Phenol has also found relevance in environmental science. Studies have shown that this compound can act as a catalyst in the degradation of persistent organic pollutants (POPs). Its unique electronic structure facilitates redox reactions, making it a potential tool for addressing environmental contamination issues.
The global demand for 4-Bromo-2-(4-Bromophenoxy)-Phenol is driven by its versatility across multiple industries. Market analysis indicates a growing interest in this compound due to its role in specialty chemicals and advanced materials. As research continues to uncover new applications, the significance of this compound is expected to rise further.
In conclusion, 4-Bromo-2-(4-Bromophenoxy)-Phenol (CAS No: 880872-48-0) stands out as a pivotal molecule in contemporary chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in both academic research and industrial innovation. As scientific advancements continue to unfold, this compound is poised to contribute even more significantly to the development of cutting-edge technologies and sustainable solutions.
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